molecular formula C14H12N2O4 B008551 2-(2-Methylanilino)-3-nitrobenzoic acid CAS No. 106976-04-9

2-(2-Methylanilino)-3-nitrobenzoic acid

Cat. No. B008551
M. Wt: 272.26 g/mol
InChI Key: KTFXMQAXKGCLJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylanilino)-3-nitrobenzoic acid, also known as MNA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNA is a nitrobenzoic acid derivative that has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism Of Action

The mechanism of action of 2-(2-Methylanilino)-3-nitrobenzoic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. 2-(2-Methylanilino)-3-nitrobenzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

2-(2-Methylanilino)-3-nitrobenzoic acid has been shown to exhibit anti-inflammatory, analgesic, and anticancer effects in various in vitro and in vivo models. In one study, 2-(2-Methylanilino)-3-nitrobenzoic acid was found to inhibit the production of prostaglandins and reduce inflammation in a mouse model of acute inflammation. In another study, 2-(2-Methylanilino)-3-nitrobenzoic acid was shown to induce apoptosis in human breast cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(2-Methylanilino)-3-nitrobenzoic acid in lab experiments is its relatively simple synthesis method. 2-(2-Methylanilino)-3-nitrobenzoic acid is also readily available from commercial sources. However, one limitation is that 2-(2-Methylanilino)-3-nitrobenzoic acid has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established.

Future Directions

There are several potential future directions for research on 2-(2-Methylanilino)-3-nitrobenzoic acid. One area of interest is the development of 2-(2-Methylanilino)-3-nitrobenzoic acid-based materials for use in electronics and optoelectronics. Another area of interest is the investigation of 2-(2-Methylanilino)-3-nitrobenzoic acid as a potential therapeutic agent for the treatment of inflammatory and cancerous diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2-(2-Methylanilino)-3-nitrobenzoic acid and its potential side effects.

Synthesis Methods

2-(2-Methylanilino)-3-nitrobenzoic acid can be synthesized through a multi-step process, starting with the reaction of 2-nitroaniline with methanol and sulfuric acid to produce 2-methoxy-5-nitroaniline. The next step involves the reaction of 2-methoxy-5-nitroaniline with acetic anhydride and concentrated sulfuric acid to produce 2-acetoxy-5-nitroaniline. Finally, the reaction of 2-acetoxy-5-nitroaniline with 2-methylaniline in the presence of sodium acetate and acetic acid yields 2-(2-Methylanilino)-3-nitrobenzoic acid.

Scientific Research Applications

2-(2-Methylanilino)-3-nitrobenzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 2-(2-Methylanilino)-3-nitrobenzoic acid has been investigated for its anti-inflammatory, analgesic, and anticancer properties. In materials science, 2-(2-Methylanilino)-3-nitrobenzoic acid has been used as a building block for the synthesis of functional materials such as liquid crystals and organic semiconductors. In environmental science, 2-(2-Methylanilino)-3-nitrobenzoic acid has been studied for its potential as a fluorescent probe for the detection of heavy metal ions in water.

properties

CAS RN

106976-04-9

Product Name

2-(2-Methylanilino)-3-nitrobenzoic acid

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

2-(2-methylanilino)-3-nitrobenzoic acid

InChI

InChI=1S/C14H12N2O4/c1-9-5-2-3-7-11(9)15-13-10(14(17)18)6-4-8-12(13)16(19)20/h2-8,15H,1H3,(H,17,18)

InChI Key

KTFXMQAXKGCLJQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC2=C(C=CC=C2[N+](=O)[O-])C(=O)O

Canonical SMILES

CC1=CC=CC=C1NC2=C(C=CC=C2[N+](=O)[O-])C(=O)O

synonyms

3-NITRO-2-O-TOLYLAMINO-BENZOIC ACID

Origin of Product

United States

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